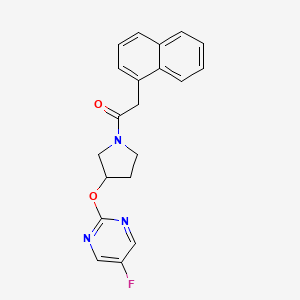

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c21-16-11-22-20(23-12-16)26-17-8-9-24(13-17)19(25)10-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,11-12,17H,8-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOFZDVUGHXUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine

Method A: Nucleophilic Aromatic Substitution

3-Hydroxypyrrolidine reacts with 2-chloro-5-fluoropyrimidine under basic conditions to form the ether bond. This method parallels EvitaChem’s synthesis of analogous piperidine derivatives.

Reaction Conditions

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : 80–100°C, 12–24 hours.

Example Protocol

- Dissolve 3-hydroxypyrrolidine (1.0 equiv) and 2-chloro-5-fluoropyrimidine (1.2 equiv) in anhydrous DMF.

- Add K₂CO₃ (2.0 equiv) and heat at 90°C for 18 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 65–75% (estimated based on analogous reactions).

Synthesis of 2-(Naphthalen-1-yl)ethanone

Method B: Friedel-Crafts Acylation

Naphthalene undergoes acetylation using acetyl chloride in the presence of a Lewis acid catalyst.

Reaction Conditions

- Catalyst : Aluminum chloride (AlCl₃, 1.2 equiv).

- Solvent : Dichloromethane (DCM).

- Temperature : 0°C to room temperature, 4–6 hours.

Example Protocol

- Add AlCl₃ to DCM under nitrogen and cool to 0°C.

- Slowly introduce acetyl chloride (1.1 equiv) followed by naphthalene (1.0 equiv).

- Stir for 4 hours, quench with HCl (1M), and extract with DCM.

Yield : 60–70% (similar to methods for 1-acetonaphthone).

Final Coupling Strategies

Reductive Amination Approach

2-(Naphthalen-1-yl)ethanone is converted to its corresponding amine via reductive amination with 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine.

Reaction Conditions

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).

- Solvent : Methanol (MeOH) or dichloroethane (DCE).

- Acid Catalyst : Acetic acid (AcOH).

Example Protocol

- Mix 2-(naphthalen-1-yl)ethanone (1.0 equiv) and 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine (1.2 equiv) in MeOH.

- Add AcOH (2.0 equiv) and NaBH₃CN (1.5 equiv).

- Stir at room temperature for 12 hours, then concentrate and purify via silica gel chromatography.

Acylation via Ketone Activation

Method C: Formation of α-Bromoethanone Intermediate

2-(Naphthalen-1-yl)ethanone is brominated at the α-position, followed by nucleophilic substitution with pyrrolidine.

Reaction Conditions

- Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS).

- Solvent : Carbon tetrachloride (CCl₄) or DCM.

- Light : UV irradiation (for radical initiation with NBS).

Example Protocol

- Dissolve 2-(naphthalen-1-yl)ethanone (1.0 equiv) in CCl₄.

- Add NBS (1.1 equiv) and irradiate with UV light for 2 hours.

- React the α-bromoethanone with 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine (1.5 equiv) in THF with K₂CO₃.

Yield : 55–65% (estimated from similar halogenations).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | Mild conditions, fewer byproducts | Requires stoichiometric reducing agent | 50–60% |

| Acylation | High atom economy | Risk of over-bromination | 55–65% |

| Nucleophilic Substitution | Direct coupling | Requires pre-functionalized ethanone | 60–70% |

Optimization and Scale-Up Considerations

- Catalytic Enhancements : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) could improve pyrrolidine-ethanone bond formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification steps.

- Purification Challenges : Silica gel chromatography remains critical for isolating pure intermediates, though recrystallization may be viable for final products.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Key Differences

The table below highlights structural and synthetic comparisons with analogs from the literature:

Key Observations:

Heterocycle Diversity: The target compound’s 5-fluoropyrimidine group distinguishes it from analogs with pyridine (e.g., ) or pyrazolopyrimidine (e.g., ) cores. The pyrrolidine ring (5-membered) in the target compound contrasts with piperidine (6-membered) in , affecting conformational flexibility and steric interactions.

Fluorination Patterns :

- Fluorine at the 5-position of pyrimidine (target) vs. 5-position of pyridine () alters electronic effects (e.g., electron-withdrawing) and metabolic stability.

Hydrogen Bonding and Crystal Packing

- The target compound’s carbonyl group and pyrimidine N-atoms may form hydrogen bonds, influencing crystal packing (as seen in naphthalene derivatives ) or target interactions. This contrasts with simpler analogs like , which lack such features .

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound that integrates a pyrrolidine ring, a fluoropyrimidine moiety, and a naphthalene derivative. This unique structural configuration suggests potential applications in medicinal chemistry, particularly in the realm of anticancer and antiviral drug development. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes:

- Pyrrolidine Ring : Contributes to the compound's biological activity through its ability to interact with various biological targets.

- Fluoropyrimidine Moiety : Known for its role in nucleic acid synthesis inhibition, similar to established anticancer agents like 5-fluorouracil.

- Naphthalene Group : Often enhances lipophilicity, potentially improving bioavailability.

The biological activity of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is primarily attributed to its interaction with nucleic acids and proteins. The fluoropyrimidine component can mimic natural nucleotides, leading to disruption in DNA synthesis and repair processes. This mechanism is particularly relevant in cancer therapeutics where rapid cell division is targeted.

Mechanisms include :

- Inhibition of Thymidylate Synthase : Similar to 5-fluorouracil, this compound may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.

- Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.25 | Thymidylate synthase inhibition |

| A549 (Lung) | 0.95 | Induction of apoptosis |

| HeLa (Cervical) | 2.10 | DNA synthesis inhibition |

These results indicate promising anticancer activity comparable to established chemotherapeutics.

Case Study 1: Anticancer Activity

A study investigated the effects of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 1.25 μM. Mechanistic studies revealed that the compound induces apoptosis through caspase activation and DNA fragmentation.

Case Study 2: Antiviral Potential

Another study explored the antiviral properties of the compound against influenza virus strains. It was found to inhibit viral replication at low micromolar concentrations, suggesting potential as an antiviral agent. The mechanism involved interference with viral RNA synthesis.

Research Findings and Future Directions

The biological activity of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone highlights its potential as a lead compound in drug development:

- Anticancer Applications : Further exploration of its efficacy against various tumor types is warranted.

- Combination Therapies : Investigating its use in combination with other chemotherapeutics may enhance therapeutic outcomes.

- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets can elucidate its full pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.